rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis typically involves the stereoselective conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to a suitable precursor . This method ensures the desired stereochemistry is achieved. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentane-1-carboxylic acid (cispentacin): Another chiral compound with similar stereochemistry.
trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids: Compounds with similar structures but different stereochemistry.
Uniqueness
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Properties
CAS No. |
2378490-30-1 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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